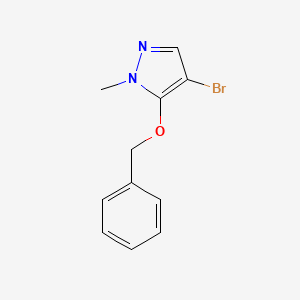
5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 4-position, and a methyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Bromination: The bromine atom can be introduced at the 4-position of the pyrazole ring through an electrophilic bromination reaction using a brominating agent like N-bromosuccinimide (NBS).
Methylation: The methyl group can be introduced at the 1-position through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc in acetic acid, catalytic hydrogenation
Substitution: Amines, thiols, sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: 5-(Benzyloxy)-1-methyl-1H-pyrazole
Substitution: 5-(Benzyloxy)-4-substituted-1-methyl-1H-pyrazole derivatives
Scientific Research Applications
5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and proteins, to exert its effects. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atom can participate in halogen bonding interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
- 5-(Benzyloxy)-4-methylpent-2-enyl bromide
Uniqueness
5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole is unique due to the specific combination of functional groups present in its structure. The presence of the benzyloxy group, bromine atom, and methyl group on the pyrazole ring imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H11BrN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
NFJVHOFVOZIZDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


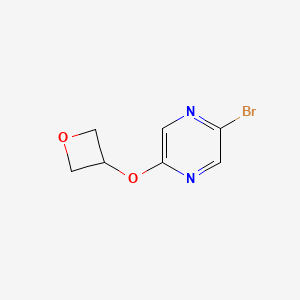
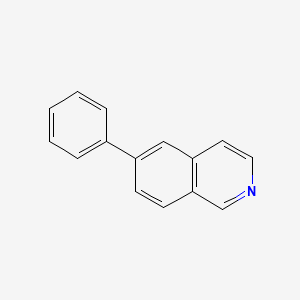
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
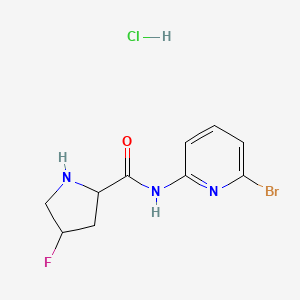
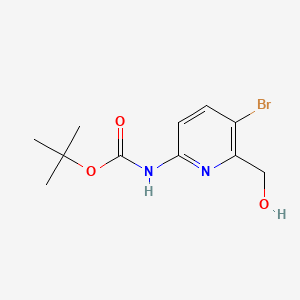
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
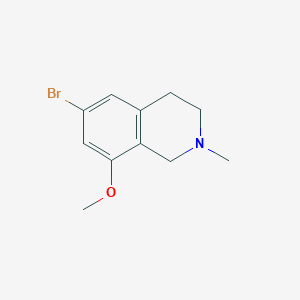
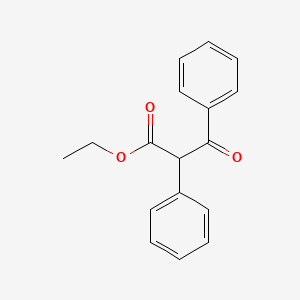
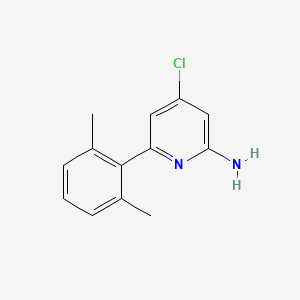
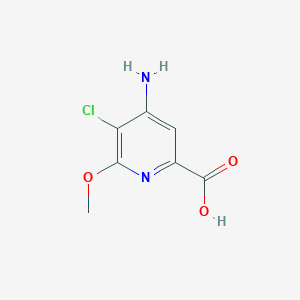

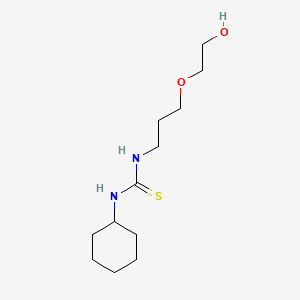
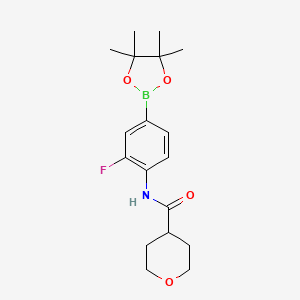
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
